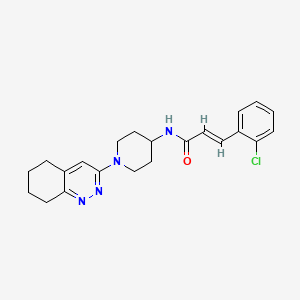

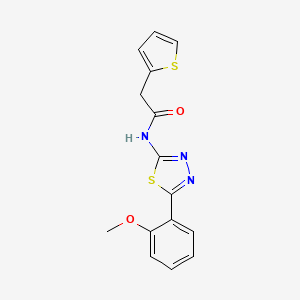

![molecular formula C9H9N3O3 B2866938 Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 29274-18-8](/img/structure/B2866938.png)

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound with the CAS Number: 43024-61-9 . It has a molecular weight of 207.19 . The IUPAC name for this compound is ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate .

Molecular Structure Analysis

The InChI code for Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is 1S/C9H9N3O3/c1-2-15-9(14)6-5-10-7-3-4-11-12(7)8(6)13/h3-5,10H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is a solid at room temperature . It should be stored in a dry environment at room temperature .Applications De Recherche Scientifique

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its pyrazolopyrimidine core is a crucial scaffold in the synthesis of various heterocyclic compounds. Researchers utilize it to construct complex molecules that are of interest in medicinal chemistry due to their potential biological activities .

Medicinal Chemistry

In medicinal chemistry, Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is used to develop new drugs. Its structure is similar to several biologically active molecules, making it a candidate for the synthesis of pharmaceuticals that could interact with enzymes and receptors within the body .

Material Science

The compound finds applications in material science, particularly in the development of organic electronic materials. Its conjugated system can be part of organic semiconductors, which are used in the production of OLEDs and other electronic devices .

Chemical Biology

In chemical biology, this compound is used as a probe to study biological systems. It can be modified to include fluorescent groups, allowing it to be used in imaging techniques to visualize cellular processes .

Agricultural Chemistry

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate can be used in the design of new agrochemicals. Its heterocyclic core is structurally similar to many natural products, which are often used as the starting point for developing pesticides and herbicides .

Analytical Chemistry

As an analytical reagent, this compound can be used in the development of new methods for the detection and quantification of biological or chemical substances. Its reactivity and selectivity make it suitable for use in chromatography and spectrometry .

Environmental Science

In environmental science, researchers may explore the use of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate in the removal or degradation of pollutants. Its chemical properties could make it a component of catalysts used in water treatment and air purification processes .

Nanotechnology

Lastly, this compound has potential applications in nanotechnology. It could be used to create nanoscale structures that have unique physical and chemical properties, useful in areas such as drug delivery and the development of nanosensors .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

It is known that pyrazolo[1,5-a]pyrimidine derivatives can be prepared via sequential site-selective cross-coupling reactions

Biochemical Pathways

It has been suggested that tetrahydropyrazolo[1,5-a]pyrimidine can act as an adenine mimetic, binding to atp-binding sites of proteins . This suggests that Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate may have a similar effect, potentially influencing a wide range of biochemical pathways.

Pharmacokinetics

The compound is known to be a solid at room temperature, suggesting that it may be orally bioavailable

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate, these factors could include temperature, pH, and the presence of other chemicals. The compound is known to be stable at room temperature

Propriétés

IUPAC Name |

ethyl 7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c1-2-15-9(14)6-5-10-7-3-4-11-12(7)8(6)13/h3-5,11H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPSGPQQTUJWJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CNN2C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7-dimethyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2866857.png)

![8-(2-((2-methoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2866861.png)

![2-(4,5-dimethoxy-2-(pyrrolidin-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2866870.png)

![1-(Thiophen-2-yl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2866871.png)

![1,3,7-trimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2866872.png)

![3-Tert-butyl-6-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2866876.png)